- Synthesis of reversible PAD4 inhibitors via copper-catalyzed C-H arylation of benzimidazole, Science China: Chemistry, 2019, 62(5), 592-596

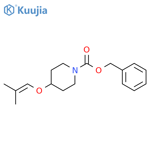

Cas no 95798-23-5 (Benzyl 4-hydroxypiperidine-1-carboxylate)

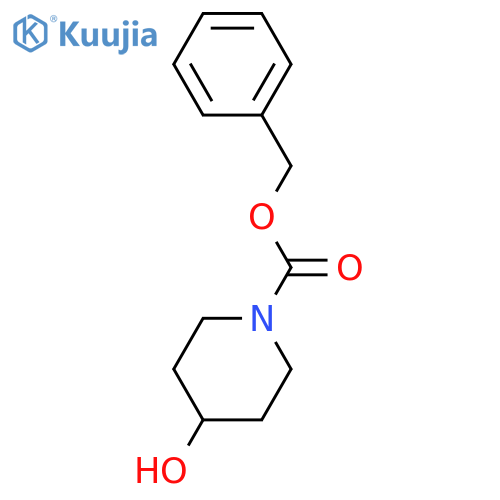

95798-23-5 structure

상품 이름:Benzyl 4-hydroxypiperidine-1-carboxylate

Benzyl 4-hydroxypiperidine-1-carboxylate 화학적 및 물리적 성질

이름 및 식별자

-

- Benzyl 4-hydroxypiperidine-1-carboxylate

- Benzyl 4-hydroxytetrahydro-1(2H)-pyridinecarboxylate

- Benzyl 4-hydroxy-1-piperidinecarboxylate

- N-Benzyloxycarbonyl-4-Hydroxypiperidine

- N-CBZ-4-HYDROXY-1-PIPERIDINE

- 1-(Benzyloxycarbonyl)-4-piperidinol

- 1-Benzyloxycarbonyl-4-hydroxypiperidine

- 1-Benzyloxycarbonyl-4-piperidinol

- 1-Carbobenzoxy-4-hydroxypiperidine

- 1-Carbobenzoxy-4-piperidinol

- 1-Cbz-4-hydroxypiperidine

- 1-Cbz-4-piperidinol

- 4-Hydroxy-1-piperidinecarboxylic Acid Benzyl Ester

- 1-Piperidinecarboxylic acid, 4-hydroxy-, phenylmethyl ester

- (phenylmethyl) 4-oxidanylpiperidine-1-carboxylate

- phenylmethyl 4-hydroxypiperidinecarboxylate

- 4-hydroxy-N-CBZ-piperidine

- 1-N-

- 1-(Benzyloxycarbonyl)-4-hydroxypiperidine

- 4-Hydroxy-1-(benzyloxycarbonyl)piperidine

- 4-Hydroxypiperidine-1-carboxylic acid benzyl ester

- N-(Benzyloxycarbonyl)-4-hydroxypiperidine

- N-(Benzyloxycarbonyl)piperidin-4-ol

- N-Cbz-piperidin-4-ol

- Phenylmethyl 4-hydroxy-1-piperidinecarboxylate

- benzyl 4hydroxy-1-piperidinecarboxylate

- 4-HYDROXY-PIPERIDINE-1-CARBOXYLIC ACID BENZYL ESTER

- MB02152

- N-benzyloxycarbonyl piperidin-4-ol

- N-CBZ-4-HYDROXYPIPERIDINE

- SY010998

- EN300-69989

- benzyl 4-hydroxypiperidine-2-carboxylate

- 1-(Benzyloxycarbonyl)piperidin-4-ol

- AB6216

- J-519809

- 1-carbobenzyloxypiperidin-4-ol

- JKIUUDJOCYHIGY-UHFFFAOYSA-N

- Z352927960

- N-benzyloxycarbonyl-4-hydroxy-piperidine

- benzyl 4-hydroxy-1-piperidine carboxylate

- 1-(Carbobenzyloxy)piperidin-4-ol

- SCHEMBL77639

- CS-W008246

- PS-6154

- N-benzyloxycarbonyl 4-hydroxypiperidine

- Benzyl 4-hydroxy-1-piperidinecarboxylate, 97%

- 1-(Benzyloxycarbonyl)-4-hydroxypiperidine; 1-(Benzyloxycarbonyl)-4-piperidinol;

- BCP12930

- C13H17NO3

- phenylmethyl 4-hydroxy-1-piperidine carboxylate

- B0G

- MFCD01863722

- DTXSID60383265

- B4869

- AC-16354

- AKOS009157555

- 1-benzyloxycarbonylpiperidine-4-ol

- 4-hydroxy-N-(benzyloxycarbonyl)piperidine

- 95798-23-5

-

- MDL: MFCD01863722

- 인치: 1S/C13H17NO3/c15-12-6-8-14(9-7-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2

- InChIKey: JKIUUDJOCYHIGY-UHFFFAOYSA-N

- 미소: O=C(N1CCC(O)CC1)OCC1C=CC=CC=1

계산된 속성

- 정밀분자량: 235.120843g/mol

- 표면전하: 0

- XLogP3: 1.5

- 수소 결합 공급체 수량: 1

- 수소 결합 수용체 수량: 3

- 회전 가능한 화학 키 수량: 3

- 동위원소 질량: 235.120843g/mol

- 단일 동위원소 질량: 235.120843g/mol

- 수소 결합 토폴로지 분자 극성 표면적: 49.8Ų

- 중원자 수량: 17

- 복잡도: 243

- 동위원소 원자 수량: 0

- 원자 구조의 중심 수량을 확정하다.: 0

- 정의되지 않은 원자 구성 센터 수: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 총 키 단위 수량: 1

- 상호 변형 이기종 수량: 아무것도 아니야

- 표면전하: 0

실험적 성질

- 색과 성상: 액체

- 밀도: 1.554 g/mL at 25 °C(lit.)

- 비등점: 167 °C/0.2 mmHg(lit.)

- 플래시 포인트: 화씨 온도: 230°f

섭씨: 110 ° c - 굴절률: n20/D 1.543(lit.)

- PSA: 49.77000

- LogP: 1.71780

Benzyl 4-hydroxypiperidine-1-carboxylate 보안 정보

-

기호:

- 제시어:경고

- 신호어:Warning

- 피해 선언: H315,H319,H335

- 경고성 성명: P261,P305+P351+P338

- 위험물 운송번호:NONH for all modes of transport

- WGK 독일:3

- 위험 범주 코드: 36/37/38

- 보안 지침: S26-S36-S37/39

-

위험물 표지:

- 위험 용어:R36/37/38

Benzyl 4-hydroxypiperidine-1-carboxylate 세관 데이터

- 세관 번호:2933399090

- 세관 데이터:

중국 세관 번호:

2933399090개요:

2933399090. 기타 구조상 비조합 피리딘 고리를 가진 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

신고 요소:

제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

요약:

2933399090. 구조물에는 수소화 여부와 관계없이 피리딘 고리가 조화되지 않은 다른 화합물이 들어 있다.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

Benzyl 4-hydroxypiperidine-1-carboxylate 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047349-5g |

Benzyl 4-hydroxypiperidine-1-carboxylate |

95798-23-5 | 98% | 5g |

¥46 | 2023-02-17 | |

| Enamine | EN300-69989-0.25g |

benzyl 4-hydroxypiperidine-1-carboxylate |

95798-23-5 | 95.0% | 0.25g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-69989-2.5g |

benzyl 4-hydroxypiperidine-1-carboxylate |

95798-23-5 | 95.0% | 2.5g |

$25.0 | 2025-03-21 | |

| Enamine | EN300-69989-100.0g |

benzyl 4-hydroxypiperidine-1-carboxylate |

95798-23-5 | 95.0% | 100.0g |

$314.0 | 2025-03-21 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B4869-25G |

Benzyl 4-Hydroxy-1-piperidinecarboxylate |

95798-23-5 | >98.0%(GC) | 25g |

¥190.00 | 2024-04-15 | |

| Enamine | EN300-69989-5.0g |

benzyl 4-hydroxypiperidine-1-carboxylate |

95798-23-5 | 95.0% | 5.0g |

$32.0 | 2025-03-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LB713-100g |

Benzyl 4-hydroxypiperidine-1-carboxylate |

95798-23-5 | 97% | 100g |

1240.0CNY | 2021-08-12 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047349-100g |

Benzyl 4-hydroxypiperidine-1-carboxylate |

95798-23-5 | 98% | 100g |

¥282.00 | 2024-04-23 | |

| Ambeed | A173100-1g |

Benzyl 4-hydroxypiperidine-1-carboxylate |

95798-23-5 | 97% | 1g |

$6.0 | 2025-02-26 | |

| Chemenu | CM115938-100g |

1-Cbz-4-hydroxypiperidine |

95798-23-5 | 95%+ | 100g |

$56 | 2024-07-18 |

Benzyl 4-hydroxypiperidine-1-carboxylate 합성 방법

합성회로 1

반응 조건

1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 0 °C; 2 h, rt

1.2 rt; 8 h, rt

1.2 rt; 8 h, rt

참조

합성회로 2

반응 조건

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 30 min, rt

1.2 Solvents: Dichloromethane , Water

1.2 Solvents: Dichloromethane , Water

참조

- Synthesis of 5-amino- and 4-hydroxy-2-phenylsulfonylmethylpiperidines, Heterocycles, 2009, 77(1), 417-432

합성회로 3

반응 조건

1.1 Reagents: Sodium Solvents: Methanol ; 1 h, 0 °C; 2 h, 0 °C → rt

참조

- Transition-metal free C-N bond formation from alkyl iodides and diazonium salts via halogen-atom transfer, Nature Communications, 2022, 13(1),

합성회로 4

반응 조건

1.1 Reagents: Triethylamine Solvents: Dichloromethane

참조

- Preparation of heterocyclic tris carbamic acid esters as inhibitors of acyl-coenzyme A:cholesterol transferase and/or cholesterol ester hydrolase., European Patent Organization, , ,

합성회로 5

반응 조건

1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ; rt → 0 °C

1.2 0 °C; 12 h, 0 °C → 20 °C

1.2 0 °C; 12 h, 0 °C → 20 °C

참조

- Conjugated chemical inducers of degradation and methods of use, World Intellectual Property Organization, , ,

합성회로 6

반응 조건

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 12 h, rt

참조

- Novel sulfonamidocarboxamide compounds as NLRP3 inhibitors and their preparation, World Intellectual Property Organization, , ,

합성회로 7

반응 조건

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 40 min, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt

참조

- Oxidation of Secondary Methyl Ethers to Ketones, Journal of Organic Chemistry, 2017, 82(13), 6671-6679

합성회로 8

반응 조건

1.1 Reagents: Sodium hydroxide Solvents: Water ; 0 °C; overnight, 0 °C → rt

참조

- Preparation of heterocyclic peptide derivatives as growth hormone secretagogues, World Intellectual Property Organization, , ,

합성회로 9

반응 조건

1.1 Reagents: N-Iodosuccinimide Solvents: Ethyl acetate , Water ; 1 h, rt

1.2 Reagents: Water

1.2 Reagents: Water

참조

- Cobalt-Catalyzed Chemoselective Isomerization of 2-Substituted Allyl Ethers Induced by Hydrogen Atom Transfer, Asian Journal of Organic Chemistry, 2022, 11(11),

합성회로 10

반응 조건

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 1 h, 0 °C

1.2 Reagents: Acetic acid ; pH 6.5 - 7

1.2 Reagents: Acetic acid ; pH 6.5 - 7

참조

- 2,4-Thiazolidinedione derivatives as antidiabetic compounds having hypolipidemic, antihypertensive properties and their preparation and use for the treatment of diseases, India, , ,

합성회로 11

반응 조건

1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ; 0 °C; 30 min, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1

참조

- Highly Chemoselective Aerobic Oxidation of Amino Alcohols into Amino Carbonyl Compounds, Angewandte Chemie, 2014, 53(12), 3236-3240

합성회로 12

반응 조건

1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 0 °C; 5 h, 0 °C

참조

- Preparation of heterocyclylaminopyrazine derivatives for use as CHK-1 inhibitors, World Intellectual Property Organization, , ,

합성회로 13

반응 조건

1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; cooled; 30 min, rt

참조

- Preparation of fused bicyclic compounds, in particular 1-oxo-1,3-dihydroisoindole derivatives, as fibrinogen receptor antagonists and their use for treating thrombotic and other diseases, World Intellectual Property Organization, , ,

합성회로 14

반응 조건

1.1 Catalysts: 1-Chloroethyl chloroformate Solvents: Methanol ; 30 min, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

참조

- Efficient chemoselective deprotection of silyl ethers using catalytic 1-chloroethyl chloroformate in methanol, Tetrahedron, 2005, 61(52), 12227-12237

합성회로 15

반응 조건

1.1 Reagents: Sodium hydroxide Solvents: Water ; 0 °C; overnight, 0 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

참조

- Treatment of congestive heart failure with growth hormone secretagogues, World Intellectual Property Organization, , ,

합성회로 16

반응 조건

1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 0 °C → rt; 2 h, rt; rt → 0 °C

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

참조

- Preparation of tetrahydronaphthyridine and hexahydropyridonaphthyridine derivatives as histamine H3 receptor antagonists, World Intellectual Property Organization, , ,

합성회로 17

반응 조건

1.1 Catalysts: Acetyl chloride Solvents: Methanol ; 4.5 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

참조

- Mild and chemoselective deacetylation method using a catalytic amount of acetyl chloride in methanol, Synlett, 2005, (10), 1527-1530

합성회로 18

반응 조건

1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane

참조

- Oligospiroketals as novel molecular rods, Chemistry - A European Journal, 2007, 13(17), 4859-4872

합성회로 19

반응 조건

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 16 h, rt

참조

- Synthesis of a novel cyclic prodrug of RGD peptidomimetic to improve its cell membrane permeation, Bioorganic Chemistry, 2002, 30(4), 285-301

합성회로 20

반응 조건

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C → 25 °C; 12 h, 25 °C

참조

- Preparation of novel sulfonamide carboxamide compounds as NLRP3 inhibitors, World Intellectual Property Organization, , ,

Benzyl 4-hydroxypiperidine-1-carboxylate Raw materials

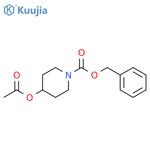

- 1-Piperidinecarboxylic acid, 4-(acetyloxy)-, phenylmethyl ester

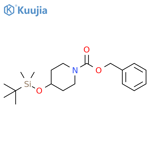

- 1-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-,phenylmethyl ester

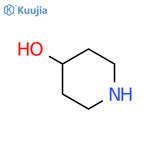

- Piperidin-4-ol

- Phenylmethyl 4-[(2-methyl-1-propen-1-yl)oxy]-1-piperidinecarboxylate

Benzyl 4-hydroxypiperidine-1-carboxylate Preparation Products

Benzyl 4-hydroxypiperidine-1-carboxylate 관련 문헌

-

Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

3. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100

-

Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181

95798-23-5 (Benzyl 4-hydroxypiperidine-1-carboxylate) 관련 제품

- 1685-33-2(Cbz-D-Valine)

- 109397-72-0(N-Cbz-4,4'-bipiperidine)

- 95798-22-4(Benzyl 3-hydroxypiperidine-1-carboxylate)

- 1155-64-2(H-Lys(Z)-OH)

- 120278-07-1(benzyl 4-aminopiperidine-1-carboxylate)

- 648418-25-1(Benzyl 4-hydroxyazepane-1-carboxylate)

- 1152-61-0(Z-Asp-OH)

- 92652-76-1(Benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate)

- 109840-91-7(N-Benzyloxycarbonyl Nortropine)

- 2018-66-8(N-Cbz-L-leucine)

추천 공급업체

Amadis Chemical Company Limited

(CAS:95798-23-5)Benzyl 4-hydroxypiperidine-1-carboxylate

순결:99%

재다:500g

가격 ($):175.0